molecular formula C11H14BrN B1498736 (R)-2-(2-bromophenyl)piperidine

(R)-2-(2-bromophenyl)piperidine

Cat. No.: B1498736
M. Wt: 240.14 g/mol
InChI Key: BZQYYLIFPSPOKO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(2-Bromophenyl)piperidine is a chiral piperidine derivative featuring a brominated aromatic ring at the 2-position of the piperidine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter reuptake systems, such as serotonin (5-HT) and norepinephrine (NE) . Its stereochemistry (R-configuration) further modulates interactions with chiral biological targets, a critical factor in drug design .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2R)-2-(2-bromophenyl)piperidine

InChI

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m1/s1

InChI Key

BZQYYLIFPSPOKO-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=C2Br

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (R)-2-(2-bromophenyl)piperidine can be contextualized by comparing it to analogs with variations in halogenation, substituent position, and heterocyclic modifications. Below is a detailed analysis:

Table 1: Key Comparisons with Structural Analogs

Compound Substituent/Modification Biological Activity Physicochemical Properties Key References
This compound 2-Bromo, R-configuration Potential SNRI activity (inferred) High lipophilicity (logP ~3.2)
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine 2-Fluoro, phenoxymethyl group Serotonin/norepinephrine reuptake inhibitor Moderate logP (~2.8), enhanced solubility
2-(2-Chlorophenyl)piperidine 2-Chloro, non-chiral Lower binding affinity vs. brominated analog logP ~2.9, reduced metabolic stability
(S)-2-(2-Iodophenyl)piperidine 2-Iodo, S-configuration Higher molecular weight, potential toxicity logP ~3.5, poor solubility Hypothetical

Structural and Functional Insights

Halogen Effects: Bromine vs. Bromine’s larger atomic radius may also improve van der Waals interactions with hydrophobic binding pockets. Chlorine vs. Iodo: Chlorine offers a balance between size and electronegativity, but its lower polarizability compared to bromine may reduce target affinity.

Stereochemical Influence: The (R)-configuration of the title compound likely confers distinct binding modes compared to (S)-enantiomers or non-chiral analogs. For example, in SNRI-active compounds, stereochemistry determines spatial alignment with transporter proteins, affecting inhibitory potency .

Piperidine Ring Conformation :
Substituents at the 2-position influence piperidine ring puckering, as described by Cremer-Pople coordinates (e.g., amplitude $ q_2 $ and phase angle $ \phi $) . The bulky bromophenyl group may induce a chair-like conformation, stabilizing interactions with flat aromatic regions of biological targets. This contrasts with smaller substituents (e.g., fluorine), which allow greater pseudorotational flexibility .

Synthetic Accessibility : Brominated analogs often require specialized coupling reagents (e.g., Suzuki-Miyaura for aryl halides), whereas fluorinated derivatives may utilize nucleophilic aromatic substitution. The choice of halogen impacts reaction yields and purification challenges .

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